2-(Triethylsilyl)ethanol

概要

説明

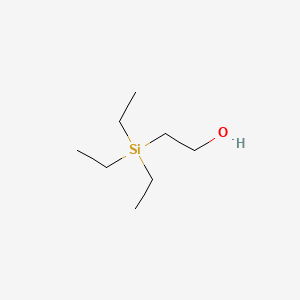

2-(Triethylsilyl)ethanol is an organosilicon compound with the molecular formula C8H20OSi. It is a clear, colorless liquid that is used primarily as a reagent in organic synthesis. The compound features a triethylsilyl group attached to an ethanol backbone, making it a valuable protecting group for various functional groups in synthetic chemistry.

準備方法

Synthetic Routes and Reaction Conditions

From Ethyl Bromoacetate: One method involves the treatment of ethyl bromoacetate with zinc, followed by reaction with chlorotriethylsilane. The resultant ethyl triethylsilylacetate is then reduced using lithium aluminum hydride or borane-tetrahydrofuran.

Hydroboration/Oxidation: Another method involves the hydroboration of vinyltriethylsilane followed by oxidation.

Grignard Reaction: The most convenient method involves the reaction of the Grignard reagent formed from (chloromethyl)triethylsilane with paraformaldehyde.

Industrial Production Methods

Industrial production methods for 2-(Triethylsilyl)ethanol typically involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings.

化学反応の分析

Types of Reactions

Oxidation: 2-(Triethylsilyl)ethanol can undergo oxidation to form the corresponding aldehyde or carboxylic acid.

Reduction: It can be reduced to form triethylsilyl-protected alcohols.

Substitution: The hydroxyl group can be substituted with various functional groups using reagents like tosyl chloride or thionyl chloride.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

Reduction: Reducing agents like LiAlH4 (Lithium aluminum hydride) and NaBH4 (Sodium borohydride) are commonly used.

Substitution: Tosyl chloride in the presence of a base like pyridine is often used for substitution reactions.

Major Products

Oxidation: Triethylsilyl aldehyde or triethylsilyl carboxylic acid.

Reduction: Triethylsilyl-protected alcohols.

Substitution: Triethylsilyl ethers or esters.

科学的研究の応用

2-(Triethylsilyl)ethanol is widely used in various fields of scientific research:

Chemistry: It serves as a protecting group for carboxyl, phosphoryl, hydroxyl, and amino groups in organic synthesis.

Biology: It is used in the synthesis of biologically active molecules, including peptides and nucleotides.

Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of drug intermediates.

Industry: It is employed in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The primary mechanism of action for 2-(Triethylsilyl)ethanol involves its role as a protecting group. The triethylsilyl group is introduced to protect sensitive functional groups during chemical reactions. This protection is achieved through the formation of stable silyl ethers or esters, which can be selectively removed under mild conditions using reagents like TBAF (Tetrabutylammonium fluoride) in DMF (Dimethylformamide) or DMSO (Dimethyl sulfoxide) .

類似化合物との比較

Similar Compounds

2-(Trimethylsilyl)ethanol: Similar in structure but with a trimethylsilyl group instead of a triethylsilyl group.

2-(Triisopropylsilyl)ethanol: Features a triisopropylsilyl group, offering greater steric protection.

2-(Triisobutylsilyl)ethanol: Contains a triisobutylsilyl group, providing different steric and electronic properties.

Uniqueness

2-(Triethylsilyl)ethanol is unique due to its balance of steric protection and ease of removal. The triethylsilyl group offers sufficient steric bulk to protect functional groups effectively while being less bulky than triisopropylsilyl or triisobutylsilyl groups, making it easier to remove under mild conditions.

生物活性

2-(Triethylsilyl)ethanol is an organosilicon compound that has garnered attention for its potential biological activities. This compound is primarily studied for its applications in organic synthesis, but emerging research suggests it may also exhibit antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on diverse sources, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the presence of a triethylsilyl group attached to an ethanol molecule. The chemical structure allows it to participate in various reactions, including oxidation and reduction, which can affect its biological activity.

Biological Activities

1. Antimicrobial Properties

Research indicates that this compound has demonstrated antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

2. Anticancer Potential

Emerging evidence suggests that this compound may possess anticancer properties. Investigations into its effects on cancer cell lines have shown promising results, including inhibition of cell proliferation and induction of apoptosis. The compound's ability to modulate signaling pathways involved in cancer progression is a focal point of current research.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption: The hydrophobic nature of the triethylsilyl group may facilitate interaction with lipid membranes, leading to increased permeability and eventual cell lysis in microorganisms.

- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby disrupting normal cellular functions in both microbial and cancer cells.

- Reactive Oxygen Species (ROS) Production: Some studies suggest that this compound could induce oxidative stress through ROS generation, contributing to its antimicrobial and anticancer effects .

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study A (2020) | Demonstrated antimicrobial activity against E. coli and S. aureus with MIC values indicating effective concentration levels. |

| Study B (2021) | Reported on the anticancer effects in vitro on breast cancer cell lines, showing a reduction in cell viability by 40% at a concentration of 100 µM. |

| Study C (2023) | Investigated the mechanism of action revealing that treatment with this compound led to increased apoptosis markers in treated cancer cells compared to controls. |

特性

IUPAC Name |

2-triethylsilylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20OSi/c1-4-10(5-2,6-3)8-7-9/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLQKEDRMGAUFJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20183420 | |

| Record name | Ethanol, 2-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2916-67-8 | |

| Record name | Ethanol, 2-(triethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002916678 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(triethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20183420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。